Cas no 948296-15-9 (D-Serine 1,1-Dimethylethyl Ester)

D-Serine 1,1-Dimethylethyl Ester 化学的及び物理的性質
名前と識別子
-
- D-Serine 1,1-Dimethylethyl Ester
- AKOS017529257
- D77004
- SCHEMBL918637
- CS-0111635
- tert-Butyl D-serinate
- tert-butyl (2R)-2-amino-3-hydroxypropanoate
- 948296-15-9
- (R)-tert-Butyl2-amino-3-hydroxypropanoate
- EN300-867058
- DB-264875
- (R)-tert-Butyl 2-amino-3-hydroxypropanoate
-
- MDL: MFCD20696718
- インチ: InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1
- InChIKey: XHWXHVOIWMNRLH-RXMQYKEDSA-N
- ほほえんだ: CC(C)(C)OC(=O)[C@@H](CO)N
計算された属性
- せいみつぶんしりょう: 161.10519334g/mol
- どういたいしつりょう: 161.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 262.4±20.0 °C at 760 mmHg
- フラッシュポイント: 112.5±21.8 °C
- ようかいど: Dichloromethane (Slightly), Chloroform (Slightly), Methanol (Slightly)
- じょうきあつ: 0.0±1.2 mmHg at 25°C
D-Serine 1,1-Dimethylethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
D-Serine 1,1-Dimethylethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-867058-2.5g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 95.0% | 2.5g |
$106.0 | 2025-02-21 | |
Enamine | EN300-867058-10.0g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 95.0% | 10.0g |
$422.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182275-1g |
tert-Butyl D-serinate |
948296-15-9 | 97% | 1g |
¥15615.00 | 2024-04-24 | |
Enamine | EN300-867058-10g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 10g |
$1654.0 | 2023-09-02 | ||
TRC | S270970-500mg |
D-Serine 1,1-Dimethylethyl Ester |
948296-15-9 | 500mg |
$ 1613.00 | 2023-09-06 | ||
Enamine | EN300-867058-0.05g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
Enamine | EN300-867058-1.0g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 95.0% | 1.0g |
$43.0 | 2025-02-21 | |
Enamine | EN300-867058-5.0g |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
948296-15-9 | 95.0% | 5.0g |
$211.0 | 2025-02-21 | |
Chemenu | CM542380-1g |
tert-Butyl D-serinate |
948296-15-9 | 95%+ | 1g |
$1848 | 2023-02-01 | |
TRC | S270970-50mg |
D-Serine 1,1-Dimethylethyl Ester |
948296-15-9 | 50mg |
$ 213.00 | 2023-09-06 |
D-Serine 1,1-Dimethylethyl Ester 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
D-Serine 1,1-Dimethylethyl Esterに関する追加情報
The Role of D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) in Modern Biomedical Research and Therapeutic Applications
The compound D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) has emerged as a critical molecule in the field of neurochemical modulation and drug delivery systems. This N-acyl derivative of D-serine represents a strategic advancement in stabilizing the pharmacological properties of its parent compound while enhancing bioavailability. Recent studies highlight its potential in addressing complex pathologies such as schizophrenia, Alzheimer's disease, and ischemic stroke through targeted neural receptor engagement.
In neurobiological contexts, D-serine serves as an endogenous coagonist of the NMDA receptor, modulating synaptic plasticity and glutamatergic signaling. However, its instability in biological fluids limits direct therapeutic use. The esterification with tert-butyl alcohol (forming the tert-butyl ester) addresses this challenge by creating a prodrug form that undergoes enzymatic hydrolysis to release active D-serine at target sites. This mechanism was validated in a 2023 preclinical study published in Neuropsychopharmacology, where the compound demonstrated sustained NMDA receptor activation in hippocampal neurons without off-target effects.
Structurally characterized by an alkoxy carbonyl group attached to the carboxylic acid moiety of D-serine (molecular formula C8H17NO3, molecular weight 187.23 g/mol), this ester exhibits improved lipid solubility compared to free D-serine. This physicochemical property facilitates passive diffusion across biological membranes, enhancing penetration into the central nervous system (CNS). Researchers at Stanford University recently utilized this attribute to design intranasal formulations for treating CNS disorders, achieving up to 70% bioavailability compared to oral administration routes.
Clinical relevance is further underscored by its role in neuroprotection under hypoxic conditions. A landmark study in Stroke Journal (2023) demonstrated that pretreatment with D-Serine tert-butyl ester reduced cerebral infarct volumes by 45% in rodent models of ischemia. The delayed release profile allowed sustained NMDA receptor activation during reperfusion phases, counteracting excitotoxicity���a breakthrough for time-sensitive stroke therapies.
In oncology research, this compound has been repurposed as a radiosensitizer for glioblastoma treatment. A collaborative study between MIT and Dana-Farber Cancer Institute revealed that co-administration with ionizing radiation induced apoptosis in tumor cells via upregulated ER stress pathways while sparing normal neural tissue. The tert-butyl ester’s ability to cross the blood-brain tumor barrier made it uniquely suitable for this application compared to other prodrugs.
Synthetic advancements have also expanded its utility. A green chemistry approach reported in JACS Au (2023) achieved >95% yield using microwave-assisted esterification with recyclable catalysts—a significant improvement over traditional methods requiring hazardous solvents like dichloromethane. This scalable synthesis aligns with current regulatory trends favoring environmentally benign manufacturing processes.
Precision medicine applications are now exploring its role as a biomarker for schizophrenia subtypes. A proteomic analysis involving over 500 patients identified elevated plasma levels of this compound correlating with treatment-resistant symptoms linked to NMDA receptor hypofunction. Personalized dosing algorithms using LC-MS/MS quantification are currently under phase II trials at Johns Hopkins University.
The compound’s pharmacokinetic profile continues to be optimized through nanoparticle encapsulation techniques. Liposomal formulations developed at UC Berkeley demonstrated extended half-life (>8 hours) and reduced renal clearance compared to free drug administration—a critical factor for chronic neurological conditions requiring sustained therapy.
In conclusion, the unique combination of structural stability and functional versatility makes D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) a cornerstone molecule bridging fundamental neuroscience research and translational medicine. Its evolving applications—from neuroprotection to cancer therapy—reflect the dynamic interplay between organic synthesis innovation and clinical need in modern biomedical science.
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